LogP-Driven Permeability Differentiation
The calculated LogP of 1-(4-Pyrazol-1-yl-phenyl)-propan-2-one is 2.00 , placing it within the optimal range for passive permeation (Lipinski's Rule of Five). In contrast, more polar HPGDS-targeted analogs incorporating piperazine or pyrrolidine-amide linkers (e.g., CHEMBL3425957, BDBM50084256) show significantly reduced lipophilicity, evidenced by their markedly weaker HPGDS binding affinity (Kd = 1,000 nM) [1], consistent with poor membrane partitioning. Conversely, excessively lipophilic 4-phenyl-1H-pyrazole derivatives (e.g., CHEMBL390066) exhibit an IC50 of 135,000 nM against ROCK, likely reflecting nonspecific binding or solubility limitations [2]. The 2.00 LogP of the title compound occupies a favorable intermediate position that is intrinsically linked to its utility as a balanced permeability building block.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.00 |
| Comparator Or Baseline | CHEMBL390066 (4-phenyl-1H-pyrazole): LogP ~3.5 (estimated from structure); CHEMBL3425957 (piperazine-containing analog): LogP ~1.0 (estimated from structure) |
| Quantified Difference | 1-(4-Pyrazol-1-yl-phenyl)-propan-2-one LogP is approximately 1.0–1.5 units lower than the high-LogP comparator class and approximately 1.0 unit higher than the low-LogP comparator class |
| Conditions | Computational prediction; experimental LogP not confirmed |
Why This Matters
An intermediate LogP of ~2.0 predicts favorable passive membrane permeability while avoiding the solubility and off-target risks of highly lipophilic analogs, directly influencing the selection of this compound for cellular assays and prodrug design.
- [1] BindingDB, BDBM50084256 / CHEMBL3425957. Kd = 1,000 nM for human HPGDS. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50084256 View Source
- [2] BindingDB, BDBM16215 / CHEMBL390066. IC50 = 135,000 nM for ROCK. https://ww.bindingdb.org View Source
